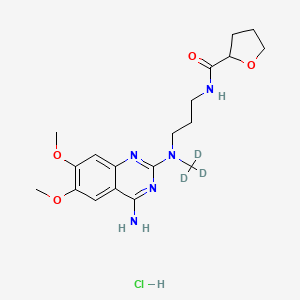

Alfuzosin-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

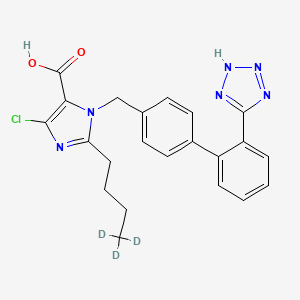

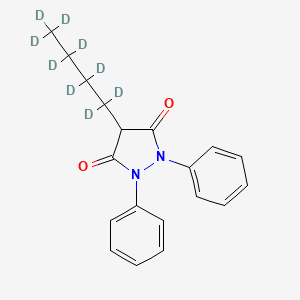

Alfuzosin-d3 Hydrochloride is a synthetic compound derived from the active ingredient of the drug Alfuzosin. It is an alpha-1-adrenergic receptor antagonist that is primarily used to treat benign prostatic hyperplasia (BPH). Alfuzosin-d3 Hydrochloride is a labeled compound that is used in scientific research to study the pharmacological effects of this drug in vivo and in vitro.

科学的研究の応用

Formulation and Evaluation of Extended Release Alfuzosin Hydrochloride Tablets

Specific Scientific Field

Pharmaceutics

Summary of the Application

The research aimed to formulate and evaluate extended release tablets of Alfuzosin Hydrochloride to reduce dosing frequency and improve patient compliance and therapeutic action .

Methods of Application or Experimental Procedures

The matrix tablets were formulated by wet granulation technique using hydrophilic, hydrophobic, and waxy polymers in various combinations . The granules were evaluated for bulk density, tapped density, carr’s index, hausner’s ratio, and angle of repose. The prepared tablets were evaluated for thickness, hardness, percentage friability, and drug content .

Results or Outcomes

The final formulation having 5.8% HCO, 2.1% EC, and 34.2% HPMC K100M was found to be successful in prolonging the drug release over a period of 20 hrs . The drug release was found to be by anomalous diffusion . The prepared tablets were found to be stable at accelerated stability conditions .

Simultaneous Determination of Alfuzosin and Tadalafil in Pharmaceutical Products

Specific Scientific Field

Analytical Chemistry

Summary of the Application

The research aimed to establish simple and fast chromatographic methods for the simultaneous determination of Alfuzosin and Tadalafil in pharmaceutical products .

Methods of Application or Experimental Procedures

Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) were developed and validated .

Results or Outcomes

The two chromatographic methods were found to be accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for Alfuzosin and 200–1200 ng/band and 10–50 ng for Tadalafil by TLC and HPLC, respectively . The validated methods succeeded in detecting the cited drugs in pharmaceutical formulation without interference of excipients .

Potentiometric Determination of Alfuzosin Hydrochloride

Specific Scientific Field

Electrochemistry

Summary of the Application

This research developed a sensitive and selective method for determining Alfuzosin Hydrochloride (ALF.HCl) in pharmaceutical preparation and biological fluid samples .

Methods of Application or Experimental Procedures

Modified carbon paste electrodes (MCPEs) were developed for the determination of ALF.HCl . The paste of these sensors was prepared by mixing alfuzosin phosphomolybdate (ALF-PMA) and alfuzosin tetraphenylborate (ALF-TPB) ion pairs as recognition reagents with different supporting matrices including graphite powder alone or different ratios of graphite to graphene powders .

Results or Outcomes

The sensor prepared based on graphite alone as a supporting matrix gave Nernstian slope values of 56.7±0.75 and 51.1±1.11 mV decade −1 for electrode modified with ALF-PMA and ALF-TPB ion pairs, respectively . The proposed sensors were successfully applied for the determination of ALF.HCl in pure, biological fluid samples and pharmaceutical preparation .

Treatment of Benign Prostatic Hyperplasia

Specific Scientific Field

Urology

Summary of the Application

Alfuzosin is a quinazoline derivative and, although a nonspecific α1-blocker, exhibits a selective concentration in the prostate compared with plasma in patients with Benign Prostatic Hyperplasia (BPH) .

Methods of Application or Experimental Procedures

Alfuzosin is administered orally for the treatment of BPH . It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .

Results or Outcomes

Three registration trials assessed the safety and efficacy of alfuzosin . It was found to be effective in improving the symptoms associated with BPH .

特性

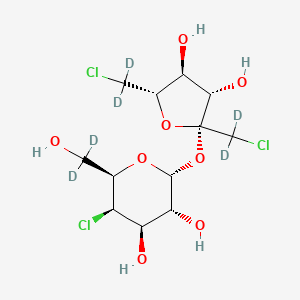

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKWDJILNVLGX-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alfuzosin-d3 Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)